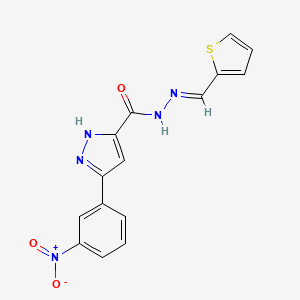

3-(3-Nitrophenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group, a thiophenylmethylene group, and a pyrazole ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazid beinhaltet typischerweise die Kondensation von 3-Nitrobenzaldehyd mit Thiophen-2-carbohydrazid in Gegenwart eines geeigneten Katalysators. Die Reaktion wird üblicherweise unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird dann abgekühlt und das resultierende Produkt durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Darüber hinaus kann die industrielle Produktion die Verwendung von kontinuierlichen Durchflussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um entsprechende Nitroderivate zu bilden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Nitrophenyl- und Thiophenylmethylengruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) können verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitroderivaten.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung von substituierten Pyrazolderivaten.

Wissenschaftliche Forschungsanwendungen

3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle und Antikrebsaktivitäten.

Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, einschließlich der Medikamentenentwicklung.

Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazid ist nicht vollständig verstanden. Es wird vermutet, dass es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert und so zu seinen beobachteten biologischen Wirkungen führt. So kann die Verbindung beispielsweise bestimmte Enzyme oder Rezeptoren hemmen und damit zelluläre Prozesse und Signalwege modulieren, die an der Krankheitsentwicklung beteiligt sind.

Wirkmechanismus

The mechanism of action of 3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby modulating cellular processes and pathways involved in disease progression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(4-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazid

- 3-(3-Nitrophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazid

- 3-(3-Nitrophenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazid

Einzigartigkeit

3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazid ist einzigartig aufgrund des Vorhandenseins sowohl von Nitrophenyl- als auch von Thiophenylmethylengruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

303106-87-8 |

|---|---|

Molekularformel |

C15H11N5O3S |

Molekulargewicht |

341.3 g/mol |

IUPAC-Name |

3-(3-nitrophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C15H11N5O3S/c21-15(19-16-9-12-5-2-6-24-12)14-8-13(17-18-14)10-3-1-4-11(7-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+ |

InChI-Schlüssel |

SBZWYSDOFXDMMP-CXUHLZMHSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11665445.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11665447.png)

![1-hexyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11665452.png)

![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665458.png)

![Ethyl 2-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}benzoate](/img/structure/B11665464.png)

![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11665480.png)

![11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11665496.png)

![2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-(3-methylbutyl)pyridinium](/img/structure/B11665505.png)

![6-[(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11665507.png)

![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11665519.png)

![3-{[(3-{5-[(3-carboxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)carbonyl]amino}benzoic acid](/img/structure/B11665521.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11665533.png)